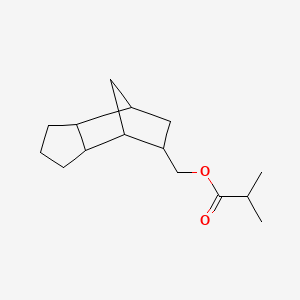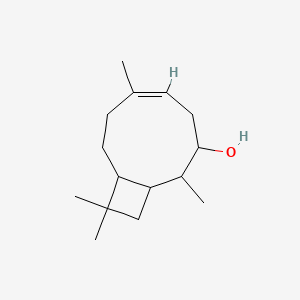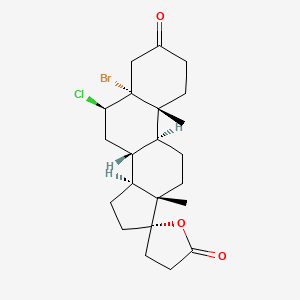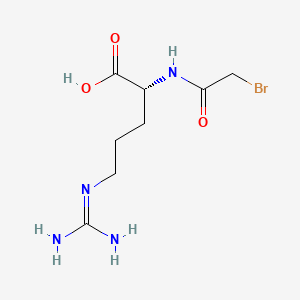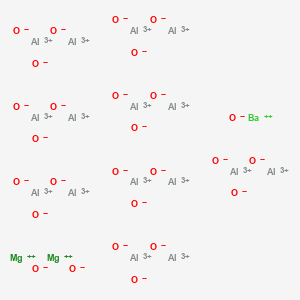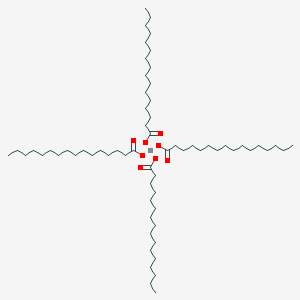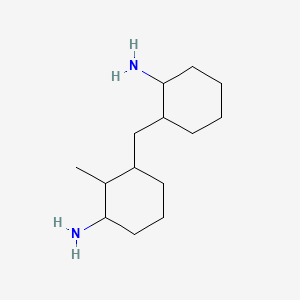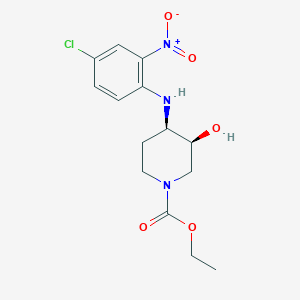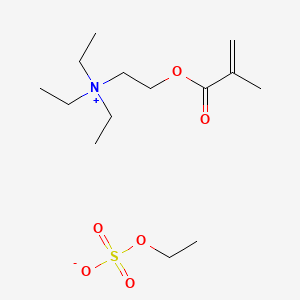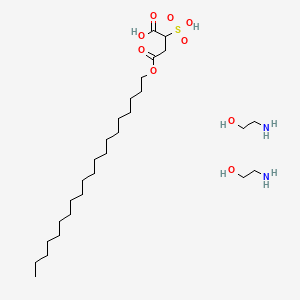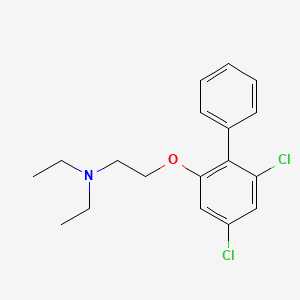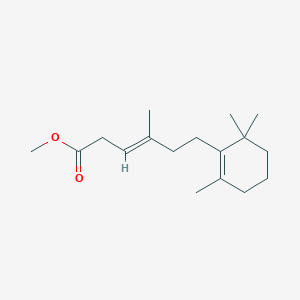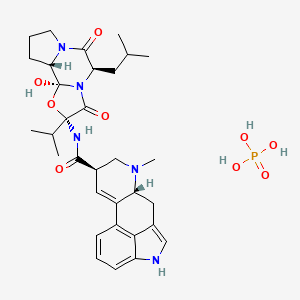
3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol It is a member of the tetrahydropyran family, which are cyclic ethers with a six-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one can be achieved through several methods. One common approach involves the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate and 1,3-dicarbonyl compounds . This reaction is known for its wide scope and tolerance of various substituents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The exact details of these interactions are still under investigation, but it is believed to exert its effects through modulation of certain biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(1,5-Dimethylhexyl)tetrahydro-2H-pyran-2-one include other tetrahydropyran derivatives such as:
- Tetrahydro-3,5-dimethyl-2H-pyran-2-one
- 2H-Pyran-2-one, tetrahydro-
Uniqueness
What sets this compound apart from its similar compounds is its unique structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
94135-50-9 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
3-(6-methylheptan-2-yl)oxan-2-one |
InChI |
InChI=1S/C13H24O2/c1-10(2)6-4-7-11(3)12-8-5-9-15-13(12)14/h10-12H,4-9H2,1-3H3 |
Clé InChI |
PBJIRSQPYIGFLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


